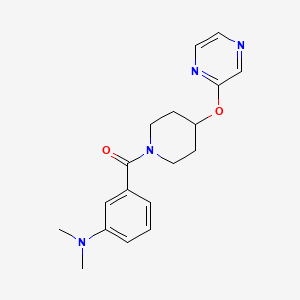

(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-21(2)15-5-3-4-14(12-15)18(23)22-10-6-16(7-11-22)24-17-13-19-8-9-20-17/h3-5,8-9,12-13,16H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNSNOWXOLIZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling under specific reaction conditions. Common synthetic routes may include:

Preparation of 3-(Dimethylamino)phenyl precursor: This can be achieved through the nitration of dimethylaniline, followed by reduction.

Preparation of 4-(pyrazin-2-yloxy)piperidine precursor: This involves the reaction of pyrazine with piperidine under basic conditions.

Coupling reaction: The final step involves coupling the two precursors using a suitable coupling agent such as a carbodiimide or a phosphonium salt under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxides.

Reduction: The methanone group can be reduced to form alcohols.

Substitution: The phenyl and pyrazin-2-yloxy groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Electrophilic substitution may require Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

Piperidine vs. Piperazine Derivatives

- Target Compound : Utilizes a piperidine ring. Piperidine derivatives are often associated with improved blood-brain barrier penetration due to reduced polarity compared to piperazines .

- Analog 1 () : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide contains a piperazine core. Piperazines are more polar and may enhance solubility but reduce lipophilicity. Piperazine-based compounds, such as dopamine D3 receptor ligands, often exhibit high receptor selectivity due to their ability to adopt planar conformations .

- Analog 2 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone features a piperazine ring with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group increases metabolic stability but may reduce binding affinity to certain targets .

Key Insight : The target’s piperidine core likely offers a balance between flexibility and lipophilicity, advantageous for central nervous system (CNS) targeting, whereas piperazine analogs prioritize solubility and receptor selectivity.

Substituent Effects on Bioactivity

Aromatic and Heteroaromatic Substituents

- Pyrazine-oxy Group (Target) : The pyrazine ring’s nitrogen atoms enable hydrogen bonding with residues like aspartate or glutamate in enzyme active sites. This is observed in kinase inhibitors and oxidoreductase-targeting compounds .

- For example, dichlorophenyl-piperazine analogs show anti-psychotic activity .

- Benzimidazole (): A benzimidazol-2-yl analog with a pyrazin-2-yloxy piperidine group (1227065-60-2) replaces the methanone with a benzimidazole, enabling π-stacking interactions but reducing conformational flexibility .

Key Insight : The target’s pyrazine-oxy group provides unique hydrogen-bonding capabilities absent in thiophene or benzimidazole analogs, which may translate to distinct target profiles.

Functional Group Modifications

Methanone vs. Ethano ne Linkers

- Target Compound: The methanone bridge directly links the piperidine and aromatic systems, creating a rigid structure that may limit off-target interactions.

- Analog 3 (): 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) uses an ethanone linker, increasing rotational freedom. This flexibility could improve binding to allosteric sites but reduce specificity .

Key Insight: Rigid methanone linkers, as in the target compound, are preferable for selective target engagement, while flexible linkers may broaden activity at the cost of specificity.

Comparative Data Table

Biological Activity

(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a dimethylamino group attached to a phenyl ring, a pyrazin-2-yloxy group linked to a piperidine ring, and a methanone moiety. Its structural components suggest various mechanisms of action, making it a candidate for therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A dimethylamino group, which may enhance solubility and biological activity.

- A pyrazin-2-yloxy moiety, potentially involved in receptor binding.

- A piperidine ring that may contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Receptor Binding : The compound may interact with various neurotransmitter receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrazine rings have been reported to inhibit cell proliferation in various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Properties

The compound's structural characteristics hint at possible antimicrobial activity. Pyrazine derivatives are known for their antibacterial and antifungal effects, which may extend to this compound through similar mechanisms.

Anti-inflammatory Effects

Given the presence of the dimethylamino group, this compound could exhibit anti-inflammatory properties. Compounds with similar functionalities have been investigated for their ability to modulate inflammatory pathways.

Study on Enzyme Interaction

In a recent study, the interaction of pyrazine derivatives with dihydroorotate dehydrogenase (DHODH) was explored. It revealed that certain analogs effectively inhibited DHODH, leading to reduced proliferation of cancer cells. This suggests that this compound may share similar inhibitory effects on key metabolic enzymes involved in tumor growth .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds has highlighted the unique biological profile of this compound. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Anticancer |

| Compound B | Similar | Antimicrobial |

| This compound | Unique | Potentially Antitumor and Anti-inflammatory |

Q & A

Q. What are the common synthetic routes for synthesizing (3-(dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and what technical parameters are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling of the pyrazine-2-ol moiety to the piperidine ring via nucleophilic aromatic substitution, requiring anhydrous solvents like dimethylformamide (DMF) or acetonitrile .

- Introduction of the 3-(dimethylamino)phenyl group through Friedel-Crafts acylation or amide bond formation, often catalyzed by Lewis acids (e.g., AlCl₃) . Critical parameters include reaction temperature (often 80–110°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess pyrazine-2-ol improves substitution efficiency on the piperidine ring .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Structural validation relies on:

- ¹H/¹³C NMR : To confirm proton environments (e.g., dimethylamino group at δ 2.8–3.2 ppm) and aromatic/heterocyclic ring connectivity .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination (e.g., [M+H]+ calculated vs. observed) .

- IR Spectroscopy : To identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and pyrazine C-N bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity across studies?

Conflicting data often arise from variations in:

- Purification methods : Column chromatography (e.g., silica gel, eluent polarity) vs. recrystallization (solvent choice impacts crystal lattice formation) .

- Reaction scalability : Pilot-scale reactions may introduce side products due to inefficient heat transfer, unlike small-scale microwave-assisted synthesis . Mitigation strategies include replicating conditions with controlled variables (e.g., inert atmosphere, moisture-free solvents) and using HPLC to assess purity .

Q. What computational and experimental approaches are used to predict or validate the compound’s mechanism of action in biological systems?

- Molecular docking : To model interactions with targets like kinase domains or GPCRs, leveraging the pyrazine moiety’s hydrogen-bonding potential .

- Pharmacological assays : Competitive binding studies (e.g., radioligand displacement) and enzyme inhibition assays (IC₅₀ determination) .

- Metabolic stability tests : Liver microsome assays to evaluate cytochrome P450-mediated degradation .

Q. How do steric and electronic effects of the dimethylamino and pyrazine groups influence the compound’s reactivity in derivatization reactions?

- Steric hindrance : The dimethylamino group at the 3-position of the phenyl ring may slow electrophilic substitution but enhance stability against oxidation .

- Electronic effects : The pyrazine-2-yloxy group acts as an electron-withdrawing substituent, directing nucleophilic attack to specific positions on the piperidine ring .

- Case study : Bromination at the pyrazine ring’s 5-position is feasible under mild conditions (e.g., NBS in CCl₄), enabling further functionalization .

Data Analysis & Interpretation

Q. What strategies are recommended for analyzing contradictory bioactivity data in different cell lines or animal models?

- Dose-response normalization : Account for variations in cell permeability (e.g., logP of ~2.5 for this compound) .

- Pathway-specific inhibitors : Use inhibitors (e.g., kinase blockers) to isolate mechanisms in conflicting datasets .

- Species-specific metabolism : Compare hepatic clearance rates across models (e.g., murine vs. human microsomes) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .

- Salt formation : Pair the tertiary amine with counterions (e.g., HCl) to enhance water solubility .

- Nanoparticle encapsulation : Use lipid-based carriers to bypass first-pass metabolism .

Structural & Functional Insights

Q. What are the implications of the compound’s logP and pKa values on its experimental design?

- logP (~2.5) : Indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neuropharmacology studies .

- pKa (dimethylamino group ~8.5) : Protonation at physiological pH enhances solubility in aqueous buffers (e.g., PBS) . Adjust formulation pH to >6.0 to maintain compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.